6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1040639-91-5
Cat. No.: VC7869814
Molecular Formula: C22H18FN7O4
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-91-5 |
|---|---|
| Molecular Formula | C22H18FN7O4 |
| Molecular Weight | 463.4 g/mol |
| IUPAC Name | 6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C22H18FN7O4/c1-32-16-7-6-14(9-17(16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-4-3-5-15(23)8-13/h3-9,12H,10-11H2,1-2H3 |
| Standard InChI Key | ABGDAXOXDXQEKX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F)OC |
Introduction
Synthesis Pathways
The synthesis of such hybrid molecules typically involves multistep reactions combining click chemistry and cyclization techniques. Below is a generalized synthetic approach:
This methodology ensures high yields and structural diversity.
Antimicrobial Potential
The inclusion of the oxadiazole ring has been linked to potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . The fluorophenyl group may further enhance these effects by improving cell membrane penetration.
Antitubercular Activity
Triazolo-pyrimidinone hybrids have demonstrated efficacy against Mycobacterium tuberculosis, particularly multidrug-resistant strains. This is attributed to their ability to inhibit key bacterial enzymes like enoyl-acyl carrier protein reductase (InhA) .
Anti-inflammatory Effects
Molecular docking studies suggest that similar compounds may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), making them promising candidates for anti-inflammatory drug development .
Molecular Docking Insights
Docking studies on related compounds reveal strong binding affinities with bacterial and viral enzymes. Key findings include:
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High hydrogen bonding interactions with active site residues.
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Favorable hydrophobic interactions due to the fluorophenyl substituent.
These results highlight the potential of this compound for further optimization in drug discovery pipelines.
Applications in Medicinal Chemistry
This compound represents a promising lead molecule for:
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Development of broad-spectrum antimicrobial agents.
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Antioxidant therapies targeting oxidative stress-related diseases.
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Antitubercular drugs addressing resistance issues.
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Anti-inflammatory treatments via enzyme inhibition.
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